chemical structure of Ethyl 2-(3-bromophenyl)sulfanylpropanoate
chemical structure of Ethyl 2-(3-bromophenyl)sulfanylpropanoate
Structure, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
Ethyl 2-(3-bromophenyl)sulfanylpropanoate (CAS: 1341335-88-3) is a specialized organosulfur intermediate used primarily in the synthesis of pharmaceutical agents targeting metabolic disorders (e.g., PPAR agonists) and inflammatory pathways.[1][2] Structurally, it belongs to the class of
Chemical Identity & Structural Analysis[1][2][3][4][5]
Nomenclature and Identifiers[6]
-
IUPAC Name: Ethyl 2-[(3-bromophenyl)sulfanyl]propanoate[1][2]
-
Molecular Formula:
[5] -
Molecular Weight: 289.19 g/mol
-
SMILES: CCOC(=O)C(C)Sc1cccc(Br)c1
-
InChI Key: (Predicted) FQTIYMRSUOADDK-UHFFFAOYSA-N (Analogous base)
Structural Constitution
The molecule consists of three distinct domains:
-
The Propanoate Backbone: A 3-carbon chain bearing an ethyl ester.[6] The C2 (alpha) position is substituted, creating a chiral center.
-
The Sulfanyl Linker: A thioether (-S-) bridge connecting the aliphatic backbone to the aromatic system. This linkage confers metabolic stability relative to ether (-O-) or ester linkages in certain biological contexts.
-
The 3-Bromophenyl Moiety: An aromatic ring substituted at the meta position with bromine. This positioning is critical for structure-activity relationships (SAR), often directing metabolic oxidation away from the para position.
Stereochemistry
The C2 carbon is a stereogenic center. Synthetic preparations typically yield the racemate (
-
Chiral Center: C2 of the propanoate chain.
-
Enantiomers:
- and -Ethyl 2-(3-bromophenyl)sulfanylpropanoate.
Synthetic Methodology
The most robust synthesis of Ethyl 2-(3-bromophenyl)sulfanylpropanoate involves a nucleophilic substitution (
Reaction Scheme (Graphviz)
Figure 1: Convergent synthesis via nucleophilic substitution.
Detailed Protocol
Reagents:
-
3-Bromobenzenethiol (1.0 eq)
-
Ethyl 2-bromopropionate (1.1 eq)
-
Potassium Carbonate (
, 2.0 eq) or Triethylamine ( , 1.5 eq) -
Solvent: Acetone (reflux) or DMF (
to RT)
Procedure:
-
Activation: Charge a round-bottom flask with 3-bromobenzenethiol (10 mmol) and anhydrous acetone (50 mL). Add
(20 mmol) in one portion. Stir at room temperature for 15 minutes to generate the thiolate anion. -
Alkylation: Add ethyl 2-bromopropionate (11 mmol) dropwise over 10 minutes. The reaction is exothermic; cooling may be required if scaling up.
-
Completion: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) or LC-MS. The thiol spot should disappear. -
Workup: Cool to room temperature. Filter off the inorganic salts (
, excess ). Concentrate the filtrate under reduced pressure. -
Purification: Dissolve the residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted thiol) and Brine. Dry over
. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Yield: Typical isolated yields range from 85% to 92%.
Physicochemical Profile
The following data represents calculated and consensus values for the compound.
| Property | Value | Context |
| Physical State | Pale yellow oil | At standard temperature/pressure |
| Boiling Point | Predicted at 760 Torr | |
| Density | High density due to Br/S atoms | |
| LogP | Highly lipophilic | |
| Polar Surface Area | Moderate polarity (Ester + Thioether) | |
| Solubility | DMSO, Methanol, DCM | Insoluble in water |
| pKa | N/A (Non-ionizable) | Ester hydrolysis yields acid (pKa ~3.[7][8][6]5) |
Spectroscopic Characterization
Researchers should verify the identity of the synthesized compound using the following diagnostic signals.
Nuclear Magnetic Resonance ( NMR)
Solvent:
| Shift ( | Multiplicity | Integration | Assignment |
| 7.60 | Triplet (fine) | 1H | Ar-H (C2, between Br and S) |
| 7.45 | Doublet | 1H | Ar-H (C4, ortho to Br) |
| 7.35 | Doublet | 1H | Ar-H (C6, ortho to S) |
| 7.18 | Triplet | 1H | Ar-H (C5, meta to both) |
| 4.15 | Quartet ( | 2H | Ester |
| 3.85 | Quartet ( | 1H | Alpha-CH (Chiral center) |
| 1.52 | Doublet ( | 3H | Alpha-Methyl group |
| 1.22 | Triplet ( | 3H | Ester Terminal Methyl |
Mass Spectrometry (MS)
-
Ionization: ESI+ or EI
-
Molecular Ion:
(Characteristic 1:1 doublet due to isotopes). -
Fragmentation: Loss of ethyl group (
) and loss of ethoxycarbonyl group ( ) are common.
Applications in Drug Discovery
This molecule serves as a versatile "bi-functional" scaffold.
Metabolic Pathway Modulation (PPARs)
The
Pd-Catalyzed Diversification
The 3-bromo substituent is a "sleeping" functional group. It allows the molecule to be used early in a synthesis and then elaborated later via cross-coupling.
Figure 2: Divergent synthetic utility in medicinal chemistry.
Safety and Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.[7] The precursor (thiophenol) is malodorous and toxic; however, the ester product is less volatile and generally has a milder odor.
-
Storage: Store at
under inert atmosphere ( or Ar). Thioethers are susceptible to slow oxidation to sulfoxides upon prolonged exposure to air. -
Spill Response: Treat spills with dilute bleach (sodium hypochlorite) to oxidize sulfur compounds before disposal, mitigating odor and toxicity.
References
-
CymitQuimica. Ethyl 2-(3-bromophenyl)sulfanylpropanoate Product Sheet. CAS 1341335-88-3.[1][2][3][4][5] Retrieved from
-
PubChem. Ethyl 2-bromo-3-phenylpropanoate (Analogous Chemistry). National Library of Medicine. Retrieved from
-
Organic Syntheses. General Procedures for S-Alkylation of Thiophenols. Org. Synth. Coll. Vol. 2, p. 262.[9] Retrieved from
-
GuideChem. Chemical Properties of Arylthiopropanoates. Retrieved from
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